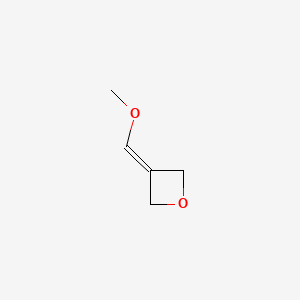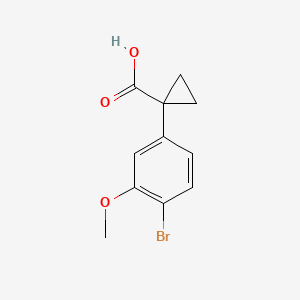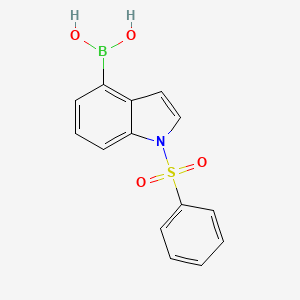![molecular formula C12H22N2O2 B567897 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1251002-00-2](/img/structure/B567897.png)
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom . The molecular weight of this compound is 226.315 Da .Physical And Chemical Properties Analysis
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a solid substance . It has a molecular weight of 226.315 Da . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, are utilized in various industrial and consumer products to prevent oxidative degradation. Research has identified their presence in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicological evaluations suggest potential hepatic toxicity and endocrine-disrupting effects of SPAs. Future studies are encouraged to explore the environmental behavior of novel SPAs, assess co-exposure effects, and develop safer alternatives with reduced environmental impact (Liu & Mabury, 2020).
Decomposition of Oxygenates in Gasoline
The decomposition of methyl tert-butyl ether (MTBE), a related oxygenate, using hydrogen in a cold plasma reactor demonstrates the feasibility of employing radio frequency plasma for environmental remediation. This process effectively converts MTBE into less harmful substances such as methane and ethylene, showcasing a potential application for managing environmental pollution from gasoline additives (Hsieh et al., 2011).
Thermophysical Property Measurements of Ethers
Research on the thermophysical properties of mixtures containing ethers like MTBE highlights their significance in enhancing gasoline's octane rating and reducing exhaust pollution. This comprehensive review supports the development of recommendations for mixture properties, promoting better understanding and applications of such compounds in industrial processes (Marsh et al., 1999).
Synthetic Routes of Bioactive Compounds
Explorations into the synthetic routes of bioactive compounds, including those utilizing tert-butyl groups, offer insights into producing antioxidants, anticancer, and antimicrobial agents. This knowledge contributes to the development of new chemical preparations beneficial across cosmetic, agronomic, and pharmaceutical industries, highlighting the broader applications of tert-butyl-based compounds in scientific research (Dembitsky, 2006).
Safety And Hazards
The safety information for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12/h13H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWCGDOUHRBEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719144 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
CAS RN |
1251002-00-2 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

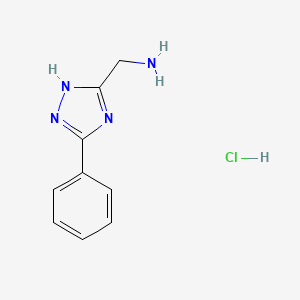


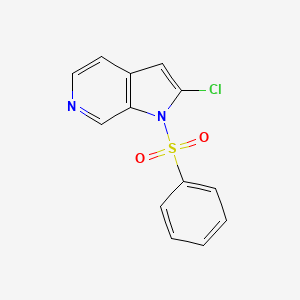
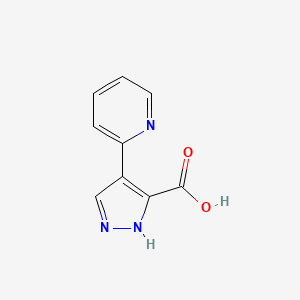
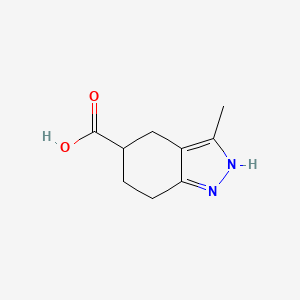
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)
